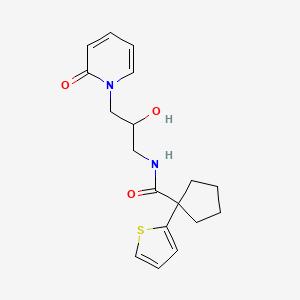
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, making it a versatile subject for study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, a multi-step process is often employed:
Formation of the intermediate: The synthesis begins with the preparation of a cyclopentanecarboxylic acid derivative.
Functional group addition: Through a series of reactions, such as esterification and amidation, the thiophene ring is introduced into the structure.
Incorporation of the pyridine moiety: A separate series of reactions leads to the formation of the hydroxy-pyridine group.
Final assembly: The final compound is achieved through coupling reactions, ensuring precise conditions to maintain the integrity of functional groups.
Industrial Production Methods
Industrial production of this compound requires scalable processes:
Bulk synthesis: Utilizing large-scale reactors and optimized reaction conditions, the intermediate compounds are synthesized efficiently.
Purification: High-performance liquid chromatography (HPLC) and recrystallization techniques are employed to purify the final product.
Quality control: Analytical methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are used to ensure the compound's purity and structural integrity.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: The hydroxyl group can be oxidized under specific conditions, leading to the formation of ketones or carboxylic acids.
Reduction: Reductive reactions may target the carbonyl group within the pyridine ring.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide (CrO3) and potassium permanganate (KMnO4) are typical oxidizing agents.
Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Palladium on carbon (Pd/C) is frequently employed for hydrogenation reactions.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile are often used as solvents.
Major Products Formed from These Reactions
Oxidation products: Carboxylic acids and ketones.
Reduction products: Alcohols and alkanes.
Substitution products: Various substituted thiophene and pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
In biological research, this compound is investigated for its potential to interact with specific enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer activities, attributed to its unique structure and reactivity.
Industry
In industrial applications, this compound may be used in the development of advanced materials, such as polymers and catalysts, due to its multifunctional properties.
Wirkmechanismus
The mechanism by which N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves:
Molecular targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways: Modulation of signaling pathways, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyethyl)pyrrolidine-2-carboxamide
1-(thiophen-2-yl)cyclopentanecarboxylic acid
2-(2-oxopyridin-1(2H)-yl)acetic acid
Uniqueness
The uniqueness of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide lies in its combination of functional groups, which confer distinctive reactivity and biological activity, setting it apart from other compounds with similar cores but lacking its specific substituents.
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-14(13-20-10-4-1-7-16(20)22)12-19-17(23)18(8-2-3-9-18)15-6-5-11-24-15/h1,4-7,10-11,14,21H,2-3,8-9,12-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULPIKMUMSLYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(CN3C=CC=CC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
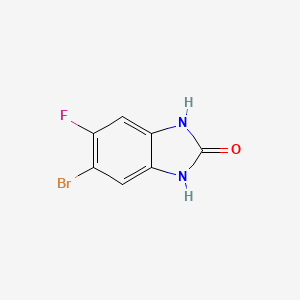
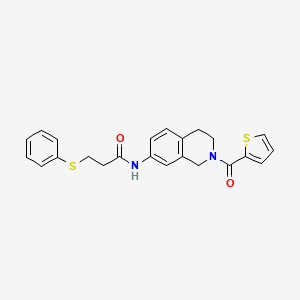
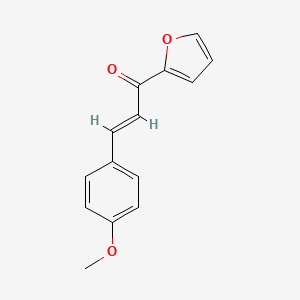

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2951797.png)
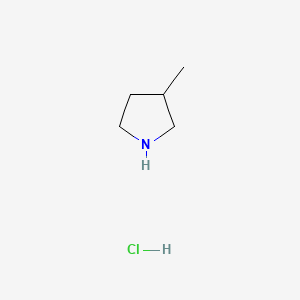
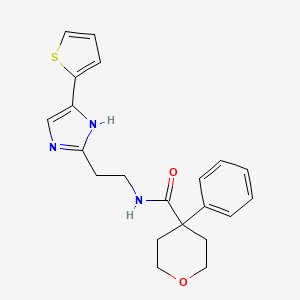
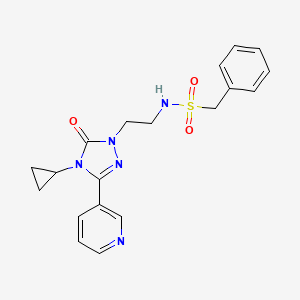

![5-amino-6-methyl-4H,5H-furo[3,2-c]pyridin-4-one](/img/structure/B2951805.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B2951806.png)
![6-[2-(2-Ethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2951810.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2951811.png)
![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)
